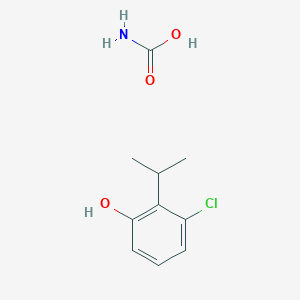
Carbamic acid;3-chloro-2-propan-2-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid;3-chloro-2-propan-2-ylphenol is a chemical compound with the molecular formula C10H14ClNO3 It is known for its unique structure, which combines the properties of carbamic acid and a chlorinated phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid;3-chloro-2-propan-2-ylphenol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-propan-2-ylphenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid;3-chloro-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Carbamic acid;3-chloro-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which carbamic acid;3-chloro-2-propan-2-ylphenol exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
3-chloro-2-propan-2-ylphenol: The phenolic component without the carbamic acid moiety.
Ethyl carbamate: Another carbamate compound with different properties.
Uniqueness
Carbamic acid;3-chloro-2-propan-2-ylphenol is unique due to its combined structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
37745-58-7 |
|---|---|
Formule moléculaire |
C10H14ClNO3 |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
carbamic acid;3-chloro-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO.CH3NO2/c1-6(2)9-7(10)4-3-5-8(9)11;2-1(3)4/h3-6,11H,1-2H3;2H2,(H,3,4) |
Clé InChI |
YXUKSARTGYACJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1Cl)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


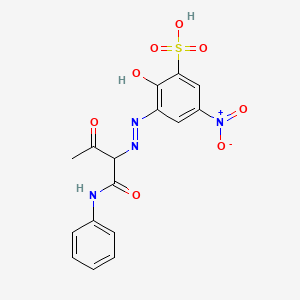
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
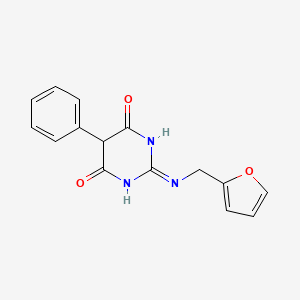
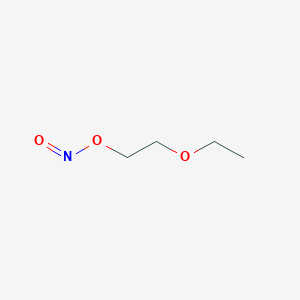
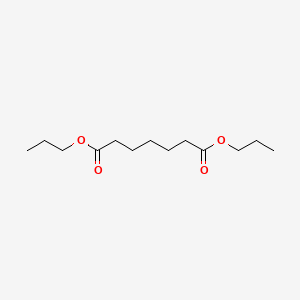
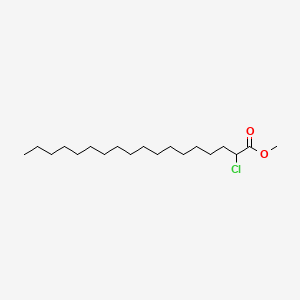
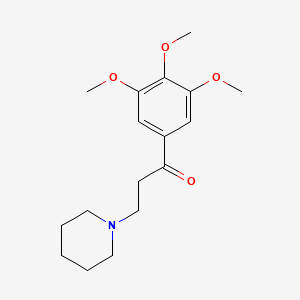
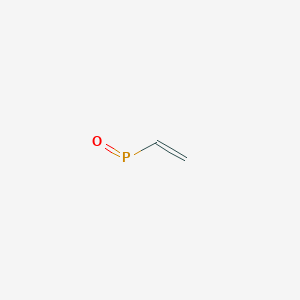
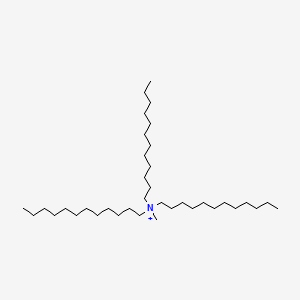
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
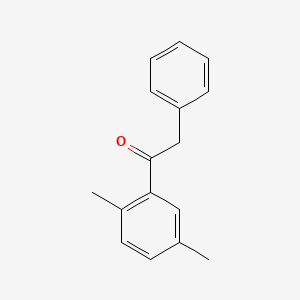
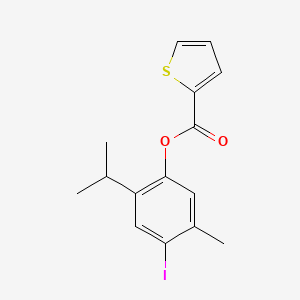
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
